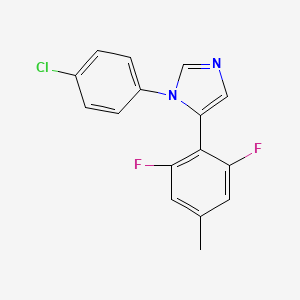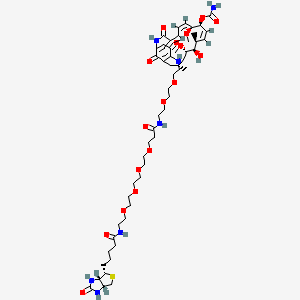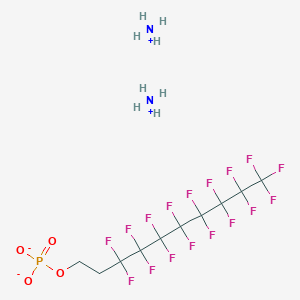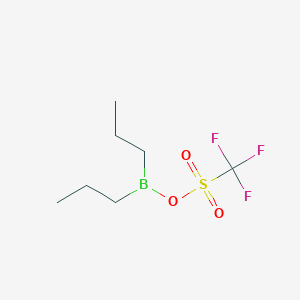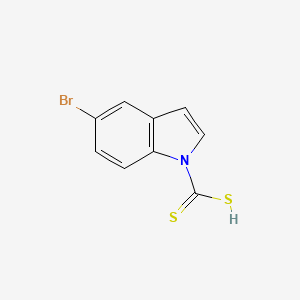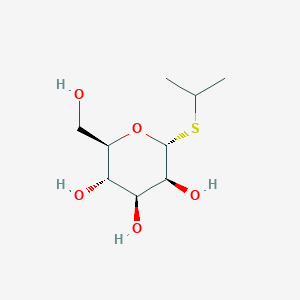
Isopropyl-a-D-thiomannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl-α-D-thiomannopyranoside is a synthetic compound widely employed in the biomedical industry. It is particularly useful as a molecular probe for the inhibition of specific enzymes and subsequent investigation of their functionalities. The compound has the molecular formula C9H18O5S and a molecular weight of 238.30 g/mol.
Preparation Methods
The preparation of Isopropyl-α-D-thiomannopyranoside involves several steps. One method includes the use of acetic anhydride, D-galactose, and isopropyl mercaptan as raw materials. The reaction is catalyzed by potassium acetate and carried out at 75 to 85°C for 24 to 48 hours . After the reaction, the mixture is distilled, and methylene dichloride and water are added. The mixture is then stirred, allowed to stand, and cooled to room temperature. Sodium carbonate is added, and the mixture is diluted with water and stirred. The final product is obtained by crystallization, filtration, and drying .
Chemical Reactions Analysis
Isopropyl-α-D-thiomannopyranoside undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include acetic anhydride and isopropyl mercaptan . The major products formed from these reactions are typically stable and have broad applications in the biomedical field .
Scientific Research Applications
Isopropyl-α-D-thiomannopyranoside is extensively used in scientific research. It serves as a molecular probe for enzyme inhibition, allowing researchers to investigate enzyme functionalities. In the field of molecular biology, it is used to induce protein expression in Escherichia coli . The compound is also employed in the study of glycosides and their analogues, contributing to advancements in chemistry and biology .
Mechanism of Action
The mechanism of action of Isopropyl-α-D-thiomannopyranoside involves its role as a non-metabolizable galactose analog that induces the expression of the lac operon . It binds to the lactose repressor, causing a conformational change that allows transcription of the lac operon genes . This mechanism is crucial for its use in protein expression studies in Escherichia coli .
Comparison with Similar Compounds
Isopropyl-α-D-thiomannopyranoside is often compared to Isopropyl β-D-1-thiogalactopyranoside, another compound used to induce protein expression in Escherichia coli . While both compounds serve similar functions, Isopropyl-α-D-thiomannopyranoside is unique in its specific enzyme inhibition properties. Other similar compounds include 1-β-D-galactopyranosyl-2-methylpropane, which has been identified as an effective protein expression inducer .
Conclusion
Isopropyl-α-D-thiomannopyranoside is a versatile compound with significant applications in the biomedical industry. Its unique properties and mechanisms of action make it a valuable tool for scientific research, particularly in the fields of enzyme inhibition and protein expression.
Properties
Molecular Formula |
C9H18O5S |
|---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6-,7+,8+,9-/m1/s1 |
InChI Key |
BPHPUYQFMNQIOC-XGQMLPDNSA-N |
Isomeric SMILES |
CC(C)S[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC(C)SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine](/img/structure/B12842235.png)

![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)
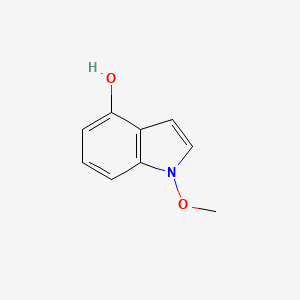
![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)

![4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B12842271.png)
![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)
